4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of phenyl and trifluoromethyl groups attached to a furo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule through radical intermediates . The reaction conditions often involve the use of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another compound with a trifluoromethyl group, used in various chemical applications.
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Used in the synthesis of low band gap polymers for organic photovoltaics.
Uniqueness
4-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE stands out due to its unique combination of phenyl and trifluoromethyl groups attached to a furo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14F3NO3 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H14F3NO3/c21-20(22,23)13-7-4-8-14(9-13)24-16-11-27-19(26)18(16)15(10-17(24)25)12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
InChI Key |
VJNHGSFMHBMQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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